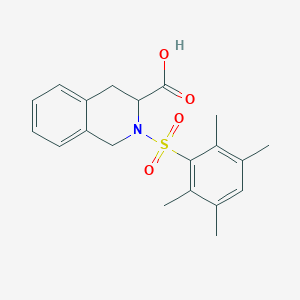

![molecular formula C9H10N2O6S2 B6142981 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid CAS No. 743453-41-0](/img/structure/B6142981.png)

2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid is still not fully understood. However, it is believed that this compound binds to the active site of enzymes, inhibiting their activity. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the sulfur atom of this compound and the enzyme active site. Additionally, this compound has been shown to interact with cell membranes, leading to changes in membrane permeability and ion channel activity.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and cyclooxygenase-2. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to increased memory and cognitive function. Furthermore, this compound has been shown to interact with cell membranes, leading to changes in membrane permeability and ion channel activity.

Advantages and Limitations for Lab Experiments

2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability in aqueous solutions. This makes it well-suited for use in biochemical and physiological experiments, as it can be used without fear of degradation. Additionally, this compound is relatively non-toxic, making it safe for use in experiments involving living cells. However, one of the main limitations of this compound is its solubility in water. This limits its use in experiments involving large volumes of solution, as this compound tends to precipitate out of solution.

Future Directions

There are numerous potential future directions for the use of 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid. One potential application is in drug delivery systems, as this compound has been shown to interact with cell membranes, leading to changes in membrane permeability. Additionally, this compound could be used as a fluorescent dye for imaging and tracking of cells and molecules. Furthermore, this compound could be used as an inhibitor of enzymes, such as carbonic anhydrase and cyclooxygenase-2. Finally, this compound could be used as a substrate for various enzymes, such as acetylcholinesterase and cytochrome P450.

Synthesis Methods

2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid can be synthesized from 4-methylthio-3-nitrobenzenesulfonamide and acetic acid. This reaction proceeds via a nucleophilic substitution reaction, in which a nucleophile attacks the carbon atom of the acetic acid, resulting in the formation of a new carbon-nitrogen bond. The reaction can be catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide, respectively. The reaction requires anhydrous conditions, as the presence of water can inhibit the reaction. The product of the reaction is a white solid, which can be purified using recrystallization.

Scientific Research Applications

2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid has been applied in numerous scientific research studies. It has been used as an inhibitor of enzymes, such as carbonic anhydrase and cyclooxygenase-2. It has also been used as a substrate for various enzymes, such as acetylcholinesterase and cytochrome P450. Additionally, this compound has been used as a fluorescent dye for imaging and tracking of cells and molecules.

properties

IUPAC Name |

2-[(4-methylsulfanyl-3-nitrophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S2/c1-18-8-3-2-6(4-7(8)11(14)15)19(16,17)10-5-9(12)13/h2-4,10H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFSJCPMXCNXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)

![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)

![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)

![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)